2-(Trifluoromethyl)cyclopropan-1-amine
Overview
Description
Scientific Research Applications
2-(Trifluoromethyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(Trifluoromethyl)cyclopropan-1-amine involves the reaction of 4,4,4-trifluorobut-2-enoic acid with methoxymethyl amide under Corey-Chaykovsky reaction conditions . This method is notable for its high yield and safety, making it suitable for multigram-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a one-pot synthesis involving CF3SO2Na and RfSO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or the cyclopropane ring.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation and various catalysts such as dirhodium complexes for cyclopropane ring formation . Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes . Mechanistic studies indicate that the thiocarbonyl fluoride formed in situ is a key intermediate in many reactions involving this compound .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride: A closely related compound with similar structural features.
Trifluoromethyl-substituted cyclopropanes: These compounds share the trifluoromethyl group and cyclopropane ring but differ in other substituents.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a cyclopropane ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(trifluoromethyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWSAEWNKJDWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612058 | |
Record name | 2-(Trifluoromethyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113715-22-3 | |
Record name | 2-(Trifluoromethyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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